![molecular formula C16H15ClN2O B12639367 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one CAS No. 919291-07-9](/img/structure/B12639367.png)
6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chlorinated benzo[h]isoquinolinone core with an aminopropyl side chain, making it a unique structure with potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a chlorinated benzoic acid derivative.
Cyclization: The chlorinated benzoic acid undergoes cyclization with an appropriate amine to form the isoquinolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoquinolinone core or the aminopropyl side chain.
Substitution: The chlorine atom can be substituted with other nucleophiles to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized isoquinolinones.
Aplicaciones Científicas De Investigación
6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The aminopropyl side chain may facilitate binding to enzymes or receptors, while the chlorinated isoquinolinone core can interact with various biological pathways. These interactions can lead to modulation of cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-(3-aminopropyl)isoquinolin-1(2H)-one: Lacks the chlorine atom, which may affect its biological activity.
9-chlorobenzo[h]isoquinolin-1(2H)-one: Lacks the aminopropyl side chain, which may influence its binding properties.
6-(3-aminopropyl)-isoquinolin-1(2H)-one: Similar structure but without the benzo[h] fusion, potentially altering its chemical reactivity.
Uniqueness
The presence of both the chlorinated benzo[h]isoquinolinone core and the aminopropyl side chain in 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one makes it unique. This combination can result in distinct pharmacological properties and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
919291-07-9 |
|---|---|
Fórmula molecular |
C16H15ClN2O |
Peso molecular |
286.75 g/mol |
Nombre IUPAC |
6-(3-aminopropyl)-9-chloro-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C16H15ClN2O/c17-12-3-4-13-10(2-1-6-18)8-11-5-7-19-16(20)15(11)14(13)9-12/h3-5,7-9H,1-2,6,18H2,(H,19,20) |
Clave InChI |
SFDHZYBETWFLFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Cl)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



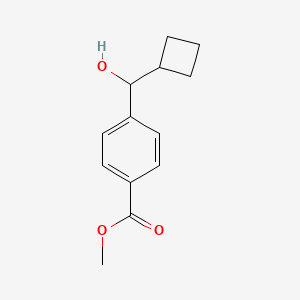
![N1,N4-Dioleyl-N1,N4-DI-[2-hydroxy-3-(N-aminopropyl)]-diaminobutane](/img/structure/B12639298.png)
![(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639301.png)
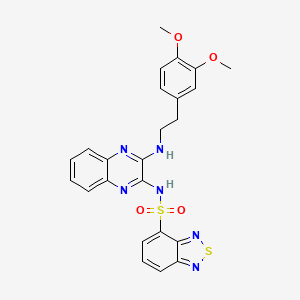
![2-[2-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12639306.png)
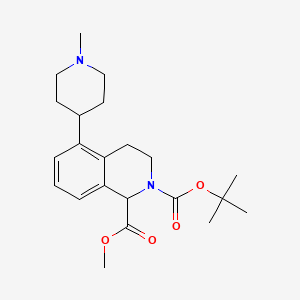
![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12639310.png)
![1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12639313.png)
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide](/img/structure/B12639314.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-, oxime](/img/structure/B12639330.png)
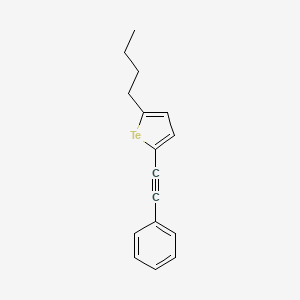
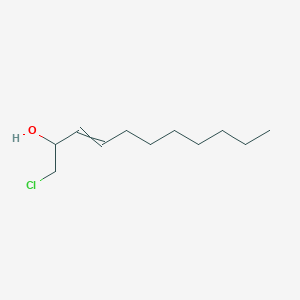
![3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propanoic acid](/img/structure/B12639358.png)
